

## A Comparative Analysis of Dicyclohexylamine Nitrite as an Anodic Inhibitor

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This guide provides an objective comparison of **Dicyclohexylamine** nitrite's (DICHAN) performance as an anodic corrosion inhibitor against other common alternatives. The information presented is supported by experimental data from various scientific studies to aid in the selection and application of corrosion inhibitors in research and development settings.

## **Overview of Dicyclohexylamine Nitrite (DICHAN)**

**Dicyclohexylamine** nitrite is a volatile corrosion inhibitor (VCI) that is particularly effective in protecting ferrous metals, such as mild steel, from atmospheric corrosion.[1] Its ability to transition into a vapor phase allows it to protect intricate and hard-to-reach metal surfaces within enclosed systems.[2][3] DICHAN functions primarily as an anodic inhibitor, meaning it interferes with the electrochemical process of metal dissolution at the anode.[4]

### **Performance Comparison of Anodic Inhibitors**

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is a measure of how well it reduces the corrosion rate of a metal in a specific environment. The following tables summarize the performance of **Dicyclohexylamine** nitrite in comparison to other well-known anodic inhibitors, namely Sodium Nitrite and Sodium Chromate. The data has been compiled from various studies employing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).



Table 1: Corrosion Inhibition Efficiency of Anodic Inhibitors for Mild Steel

Inhibitor	Concentrati on	Environmen t	Inhibition Efficiency (%)	Test Method	Reference
Dicyclohexyla mine Nitrite	Saturated Vapor	Acetic/Formic Acid Vapors (100% RH)	~100	EIS	[5]
Dicyclohexyla mine Nitrite	100 mM	0.6M NaCl	-	Potentiodyna mic Polarization	[4]
Sodium Nitrite	100 ppm - 500 ppm	Simulated Cooling Water (pH 6 and above)	Up to 93% with 100 ppm SN & 50 ppm Zn2+	Weight Loss, Cyclic Voltammetry	[6][7]
Sodium Nitrite	1000 ppm	1000 ppm Chloride Solution	Effective Inhibition	Corrosion Rate Measurement	[8]
Sodium Chromate	0.1% - 0.9%	3.5% NaCl	-	Potentiodyna mic Polarization	[9]

Note: Inhibition efficiency can vary significantly with changes in the corrosive environment, temperature, and the presence of other ions.

Table 2: Potentiodynamic Polarization Data for Anodic Inhibitors on Mild Steel



Inhibitor	Concentr ation	Corrosio n Potential (Ecorr) (mV vs. SCE)	Corrosio n Current Density (icorr) (µA/cm²)	Anodic Tafel Slope (βa) (mV/dec)	Cathodic Tafel Slope (βc) (mV/dec)	Referenc e
Dicyclohex ylamine Nitrite	Saturated Vapor	-	-	0.300 - 0.350	0.310 - 0.350	[5]
Sodium Nitrite	175 ppm (in 250 ppm NaCl)	Nobler than uninhibited	Lower than uninhibited	-	-	
Sodium Chromate	0.9% (in 3.5% NaCl)	-	Lower than uninhibited	-	-	[9]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Anodic Inhibitors on Mild Steel

Inhibitor	Concentration	Charge Transfer Resistance (Rct) (Ω·cm²)	Double Layer Capacitance (Cdl) (µF/cm²)	Reference
Dicyclohexylamin e Nitrite	Saturated Vapor	Significantly higher than uninhibited	-	[5]
Sodium Nitrite	2000 ppm (on Copper)	Increased with inhibitor concentration	-	[10]
Sodium Chromate	-	-	-	-



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# Mechanism of Anodic Inhibition by Dicyclohexylamine Nitrite

The protective action of **Dicyclohexylamine** nitrite as a volatile corrosion inhibitor involves a multi-step process that culminates in the formation of a passive, protective film on the metal surface. This mechanism effectively stifles the anodic reaction of the corrosion process.

### **Signaling Pathway of Inhibition**

The following diagram illustrates the key stages of the inhibition mechanism of **Dicyclohexylamine** nitrite.



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Inhibition mechanism of **Dicyclohexylamine** nitrite.

Step-by-Step Description of the Inhibition Mechanism:

- Vaporization: Dicyclohexylamine nitrite, being a volatile compound, sublimes from its solid state into a vapor within an enclosed environment.[1]
- Diffusion: The DICHAN vapor diffuses throughout the enclosed space, allowing it to reach all exposed metal surfaces, including complex geometries.[2]
- Condensation: Upon contact with the cooler metal surface, the DICHAN vapor condenses, forming a thin film.[3]
- Dissociation: In the presence of a thin layer of moisture on the metal surface, the
   Dicyclohexylamine nitrite salt dissociates into dicyclohexylammonium cations and nitrite anions (NO<sub>2</sub><sup>-</sup>).[4]



- Adsorption of Nitrite Ions: The nitrite anions are the primary inhibiting species. They adsorb
  onto the anodic sites of the metal surface.
- Formation of a Passive Oxide Layer: The adsorbed nitrite ions act as oxidizing agents, facilitating the formation of a stable and passive oxide layer (e.g., ferric oxide, Fe<sub>2</sub>O<sub>3</sub>) on the steel surface. This passive film is non-conductive and acts as a barrier, preventing further dissolution of the metal and thereby inhibiting corrosion.[4]

## **Experimental Protocols**

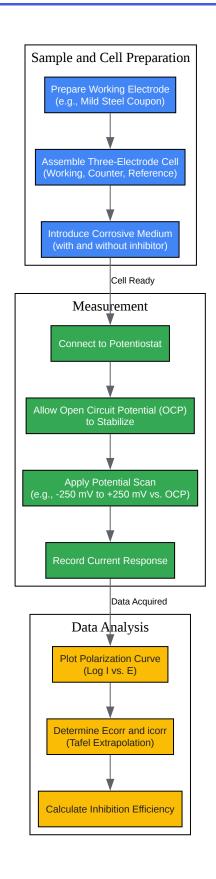
The following are detailed methodologies for the key experiments commonly used to evaluate the performance of anodic inhibitors.

#### **Potentiodynamic Polarization**

This electrochemical technique measures the relationship between the potential applied to a metal sample and the resulting current. It provides valuable information about the corrosion rate, the inhibitor's mechanism (anodic, cathodic, or mixed), and the formation of a passive film. The procedure is generally performed in accordance with ASTM G59: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.

**Experimental Workflow:** 





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Workflow for Potentiodynamic Polarization.



#### **Detailed Steps:**

- Working Electrode Preparation: A sample of the metal to be tested (e.g., mild steel) is polished to a mirror finish, cleaned with a suitable solvent (e.g., acetone), and rinsed with deionized water. The exposed surface area is precisely measured.
- Electrochemical Cell Setup: A three-electrode cell is used, consisting of the prepared working electrode, a counter electrode (typically platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).
- Electrolyte: The corrosive solution (e.g., 3.5% NaCl solution) is prepared. For inhibitor testing, a known concentration of the inhibitor is added to the solution. A blank test without the inhibitor is also performed for comparison.
- Measurement: The cell is connected to a potentiostat. The open-circuit potential (OCP) is monitored until it reaches a stable value. A potential scan is then applied to the working electrode at a slow, constant rate (e.g., 0.167 mV/s). The resulting current is recorded as a function of the applied potential.
- Data Analysis: The data is plotted as the logarithm of the current density (log i) versus the
  electrode potential (E). The corrosion potential (Ecorr) and corrosion current density (icorr)
  are determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic
  curves to their intersection. The inhibition efficiency (IE%) is calculated using the following
  formula:

```
IE% = [(i corr blank - i corr inhibitor) / i corr blank] * 100
```

where i\_corr\_blank is the corrosion current density without the inhibitor and i\_corr\_inhibitor is the corrosion current density with the inhibitor.

#### **Electrochemical Impedance Spectroscopy (EIS)**

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It involves applying a small amplitude AC potential signal to the electrode over a wide range of frequencies and measuring the impedance response. The procedure is generally performed in accordance with



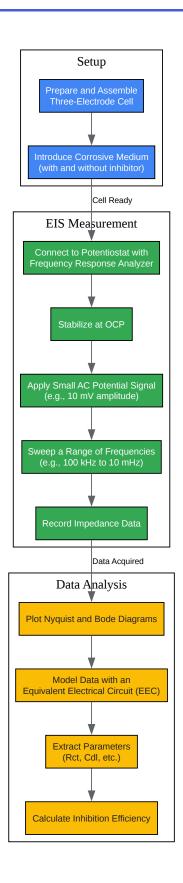




ASTM G106: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

Experimental Workflow:





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Workflow for Electrochemical Impedance Spectroscopy.



#### **Detailed Steps:**

- Cell Setup: The three-electrode cell is prepared in the same manner as for potentiodynamic polarization.
- Measurement: The cell is connected to a potentiostat equipped with a frequency response analyzer. After stabilizing at the OCP, a small sinusoidal AC potential perturbation is applied to the working electrode. The frequency of this signal is varied over a wide range, and the resulting AC current and phase shift are measured.
- Data Analysis: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit (EEC) model that represents the electrochemical processes occurring at the electrode-electrolyte interface. Key parameters extracted from the EEC include the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated using the Rct values:

IE% = [(Rct inhibitor - Rct blank) / Rct inhibitor] \* 100

where Rct\_blank is the charge transfer resistance without the inhibitor and Rct\_inhibitor is the charge transfer resistance with the inhibitor.

#### Conclusion

**Dicyclohexylamine** nitrite demonstrates high efficiency as an anodic corrosion inhibitor for mild steel, particularly in enclosed environments where its volatility is advantageous. Its mechanism of action involves the formation of a stable, passive oxide layer that effectively stifles the corrosion process. When compared to other common anodic inhibitors like sodium nitrite and sodium chromate, DICHAN offers the unique benefit of vapor-phase protection. The choice of the most suitable inhibitor will depend on the specific application, environmental conditions, and regulatory considerations, especially concerning the toxicity of chromates. The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of these and other corrosion inhibitors.



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